molecular formula C21H22F2N4O3S2 B2377291 N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide CAS No. 851988-34-6

N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide

Cat. No. B2377291
CAS RN: 851988-34-6
M. Wt: 480.55
InChI Key: JNIKLPSNJFOSCO-UHFFFAOYSA-N
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Description

N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide is a useful research compound. Its molecular formula is C21H22F2N4O3S2 and its molecular weight is 480.55. The purity is usually 95%.
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Scientific Research Applications

Hydrogen-bonding Supramolecular Architectures

Research on the cocrystallization of N-donor type compounds with 5-sulfosalicylic acid highlights the significance of hydrogen-bonding in supramolecular architectures. This study provides insights into crystal engineering and host-guest chemistry, demonstrating the role of proton-transferring and hydrogen-bonding in forming stable supramolecular structures, which could be relevant for designing materials with specific properties (Wang et al., 2011).

Schiff Base Compounds and Their Biological Screenings

Another study focuses on Schiff base compounds derived from benzohydrazide and sulfonohydrazide derivatives. These compounds were characterized and screened for various biological activities, including antibacterial, antifungal, and antioxidant activities. The research emphasizes the versatility of Schiff base compounds in biological applications, potentially guiding the development of new therapeutic agents (Sirajuddin et al., 2013).

Heterocyclic Compounds from Salicylic Acid Hydrazide

The synthesis and biological evaluation of heterocyclic compounds starting from salicylic acid hydrazide are detailed in another study. This work explores the creation of various derivatives and their antimicrobial activities, highlighting the potential of salicylic acid hydrazide derivatives in developing new antimicrobial agents (Sarshira et al., 2016).

Antimicrobial Evaluation of Thiazole Derivatives

A study on the synthesis and antimicrobial evaluation of N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives presents the antimicrobial potential of thiazole derivatives. This research underscores the broad spectrum of biological activities associated with thiazole and its derivatives, suggesting their utility in developing new antimicrobial agents (Chawla, 2016).

Synthesis of Benzazole-based Sulfonamides

The synthesis of benzazole-based sulfonamides in aqueous media offers an eco-friendly approach to creating compounds with potential therapeutic applications. This study demonstrates the efficiency of synthesizing benzazoles bearing a sulfonamide moiety, relevant for drug development and other biological applications (Zali-Boeini et al., 2015).

properties

IUPAC Name

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N4O3S2/c1-12-7-13(2)11-27(10-12)32(29,30)16-5-3-14(4-6-16)20(28)25-26-21-24-19-17(23)8-15(22)9-18(19)31-21/h3-6,8-9,12-13H,7,10-11H2,1-2H3,(H,24,26)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIKLPSNJFOSCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=C(C=C4S3)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide

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